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Compound of Interest

Compound Name: MS4077

Cat. No.: B7358228 Get Quote

Technical Support Center: MS4077
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with MS4077,

a PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase

(ALK). The following information will help address potential off-target effects and guide

experimental design and interpretation.

Frequently Asked Questions (FAQs)
Q1: What is MS4077 and what is its primary mechanism of action?

MS4077 is a heterobifunctional PROTAC that induces the degradation of ALK fusion proteins.

[1][2] It consists of a ligand that binds to ALK (a derivative of the kinase inhibitor ceritinib) and

another ligand (pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This

proximity leads to the ubiquitination of ALK, marking it for degradation by the proteasome.[1][2]

Q2: What are the potential sources of off-target effects with MS4077?

Off-target effects with MS4077 can arise from its two primary components:

Ceritinib-related off-targets: The ALK-binding moiety, derived from ceritinib, may bind to and

inhibit other kinases. Known off-target kinases for ceritinib include Focal Adhesion Kinase 1

(FAK1) and Ribosomal S6 Kinase 1/2 (RSK1/2).[3]
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Pomalidomide-related off-targets: The pomalidomide moiety, which recruits the CRBN E3

ligase, can induce the degradation of endogenous zinc-finger (ZF) proteins that are not the

intended target. This is a known class-wide effect of immunomodulatory drugs (IMiDs) and

their derivatives used in PROTACs. A key off-target substrate of pomalidomide-based

PROTACs is the transcription factor SALL4.

Q3: I am observing higher than expected cytotoxicity in my experiments with MS4077. What

could be the cause?

Unexpected cytotoxicity can stem from several factors:

On-target toxicity: In cell lines dependent on ALK signaling for survival, the degradation of

ALK is the intended and expected cause of cell death.

Off-target toxicity: The degradation of essential off-target proteins (e.g., certain zinc-finger

proteins) or the inhibition of critical off-target kinases can lead to cytotoxicity.

Ligand-specific effects: The ceritinib or pomalidomide components of MS4077 might exert

cytotoxic effects independent of their roles in the PROTAC mechanism.

Compound impurities: Residual impurities from the synthesis of MS4077 could be cytotoxic.

Troubleshooting Guides
Problem 1: Unexpected Phenotype or Cellular Response
Not Consistent with ALK Degradation
Possible Cause: The observed phenotype may be due to the inhibition of off-target kinases by

the ceritinib component of MS4077.

Troubleshooting Steps:

Validate ALK Degradation: Confirm that MS4077 is degrading ALK in your experimental

system at the concentrations used.

Use a Structurally Different ALK Degrader: If available, use another ALK PROTAC with a

different ALK binder to see if the phenotype is replicated.
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Rescue Experiment with a Kinase-Dead ALK Mutant: Expressing a kinase-dead mutant of

ALK that is resistant to degradation but can still be bound by MS4077 might help dissect the

effects of degradation versus simple inhibition.

Profile Off-Target Kinase Inhibition: Assess the phosphorylation status of known downstream

effectors of potential off-target kinases like FAK1 and RSK1/2.

Problem 2: Evidence of Off-Target Protein Degradation
Possible Cause: The pomalidomide moiety of MS4077 is inducing the degradation of zinc-

finger proteins.

Troubleshooting Steps:

Global Proteomics Analysis: Perform mass spectrometry-based proteomics to identify all

proteins that are degraded upon treatment with MS4077. This will provide a comprehensive

view of both on-target and off-target degradation.

Western Blot for Known Pomalidomide Neosubstrates: Specifically probe for the degradation

of known off-target zinc-finger proteins like SALL4, ZFP91, and IKZF3.

Use a Negative Control PROTAC: Synthesize or obtain an analog of MS4077 with a

modification to the pomalidomide moiety that prevents it from binding to CRBN. This control

should not induce degradation of ALK or any off-target proteins.

Titrate MS4077 to the Lowest Effective Concentration: Use the lowest concentration of

MS4077 that gives robust ALK degradation to minimize off-target effects, which are often

more pronounced at higher concentrations.

Quantitative Data Summary
Table 1: On-Target and Potential Off-Target Degradation Profile of MS4077 and its Analogs
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Compound Target Cell Line DC50 (nM) Dmax (%) Reference

MS4077 NPM-ALK SU-DHL-1 3 ± 1 >90

MS4077 EML4-ALK NCI-H2228 34 ± 9 >90

MS4078

(analog)
SALL4 KELLY

Not specified,

but

degradation

observed at

100 nM

Not specified

Note: MS4078 is a very close analog of MS4077. Data on direct off-target degradation by

MS4077 is limited; however, the degradation of SALL4 by MS4078 suggests a high potential

for this off-target effect with MS4077.

Table 2: Kinase Inhibitory Profile of Ceritinib (ALK-binding moiety of MS4077)

Kinase IC50 (nM) Reference

ALK 0.2

FAK1 ~50

RSK1 ~100

RSK2 ~150

IGF1R 8

InsR 7

STK22D 23

Note: The concentrations of MS4077 used for effective ALK degradation are typically in the low

nanomolar range. At these concentrations, inhibition of some off-target kinases with higher

IC50 values may be minimal but should be considered, especially at higher experimental

concentrations.

Key Experimental Protocols
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Protocol 1: Global Proteomics for Off-Target
Degradation Analysis
Objective: To identify all proteins degraded by MS4077 in a given cell line.

Methodology:

Cell Culture and Treatment: Plate cells and treat with MS4077 at a concentration that gives

maximal ALK degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified

time (e.g., 24 hours).

Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a buffer

containing protease and phosphatase inhibitors.

Protein Digestion: Quantify protein concentration, and digest proteins into peptides using

trypsin.

Tandem Mass Tag (TMT) Labeling (Optional but Recommended): Label peptides from

different treatment groups with isobaric TMT reagents for multiplexed quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures

using a high-resolution mass spectrometer.

Data Analysis: Process the raw mass spectrometry data using a suitable software package

(e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein

abundance between MS4077-treated and vehicle-treated samples to identify significantly

downregulated proteins.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
Objective: To confirm that MS4077 engages with potential off-target kinases in a cellular

context.

Methodology:

Cell Treatment: Treat intact cells with MS4077 or a vehicle control.
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Heat Challenge: Heat the cell lysates to a range of temperatures.

Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the

aggregated, denatured proteins.

Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and

analyze the amount of the protein of interest (e.g., FAK1) by Western blot.

Data Interpretation: A shift in the melting curve to a higher temperature in the MS4077-

treated samples indicates that the compound is binding to and stabilizing the protein.
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Caption: On- and off-target actions of MS4077.
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Caption: Workflow for troubleshooting unexpected MS4077 effects.
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Caption: Relationship between problems, causes, and solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7358228#how-to-address-off-target-effects-of-
ms4077]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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